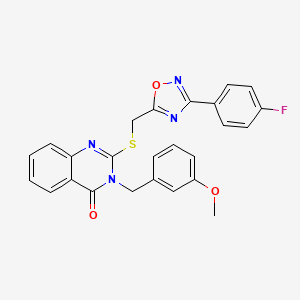

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O3S/c1-32-19-6-4-5-16(13-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-9-11-18(26)12-10-17/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUDZAHRGPKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities, particularly in the realm of cancer therapy. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

1. Structure and Synthesis

The compound features a quinazolin-4(3H)-one core linked to a 1,2,4-oxadiazole moiety and a thioether group. The presence of these functional groups is crucial for its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by purification through crystallization or chromatography.

2. Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. For instance:

- In vitro studies demonstrated that derivatives like BIQO-19 , a related quinazolinone compound, exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cells with IC50 values in the micromolar range .

- The compound's mechanism involves inhibition of key signaling pathways such as EGFR and BRAF , which are critical in cancer proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : Quinazolinone derivatives have been shown to bind effectively to the active site of EGFR, leading to reduced cell proliferation and induction of apoptosis .

- Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division .

- Histone Deacetylase Inhibition : Some quinazolinone derivatives inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells .

4. Comparative Biological Activity

A comparison of various quinazolinone derivatives reveals that those with additional oxadiazole rings tend to exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |

| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |

5. Case Studies and Research Findings

Research has consistently shown that quinazolinone derivatives possess a wide array of biological activities:

- A study on a series of quinazolinones demonstrated potent cytotoxicity against various cancer cell lines including MCF-7 and HT-29, with some compounds achieving IC50 values as low as 10 µM .

- Another investigation revealed that quinazolinones could act as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines .

6. Conclusion

The compound This compound represents a promising candidate in the development of new anticancer therapies. Its multifaceted mechanisms of action and significant antiproliferative activity suggest potential for further clinical exploration. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing the oxadiazole and quinazolinone frameworks. For instance:

- In vitro studies have shown that derivatives of quinazolinones exhibit potent activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation:

- A study demonstrated that related compounds showed significant cytotoxicity against several cancer cell lines, suggesting that the presence of the oxadiazole moiety may enhance this effect .

Anti-inflammatory Effects

Compounds similar to the one have been reported to possess anti-inflammatory properties:

- In animal models, these compounds have shown efficacy in reducing inflammation markers, indicating potential for treating inflammatory diseases.

Case Studies

- Antibacterial Activity Study : A recent investigation into various quinazoline derivatives revealed that those with oxadiazole substitutions displayed enhanced antibacterial activity against ESKAPE pathogens, which are notorious for their antibiotic resistance .

- Anticancer Research : In vitro assays conducted on cell lines such as HeLa and MCF-7 showed that certain derivatives of this compound promoted apoptosis and inhibited cell cycle progression .

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria including MRSA. |

| Anticancer | Induces apoptosis in various cancer cell lines; potential for development as anticancer agents. |

| Anti-inflammatory | Reduces inflammation markers in preclinical models; potential therapeutic applications. |

Chemical Reactions Analysis

Key Reaction Pathways:

Modifications at the Quinazolinone Core

The quinazolinone moiety undergoes regioselective reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., 3-methoxybenzyl chloride) under basic conditions to form N3-substituted derivatives .

-

Oxidation : The thioether (-S-CH₂-) can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA, though this is rarely reported for this specific compound .

-

Ring expansion : Under strong acidic conditions, the quinazolinone ring can undergo rearrangement to form fused heterocycles .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under physiological conditions but can participate in:

-

Nucleophilic substitution : At the C5 position with amines or thiols, though steric hindrance from the 4-fluorophenyl group limits reactivity.

-

Ring-opening reactions : Hydrolysis under acidic or basic conditions to yield amidoxime derivatives, though this is not commonly observed in derivatives with electron-withdrawing substituents (e.g., 4-fluorophenyl).

Thioether and Methoxybenzyl Modifications

-

Thioether oxidation : Controlled oxidation with H₂O₂/CH₃COOH converts the thioether to sulfoxide, enhancing polarity without destabilizing the core structure .

-

Demethylation : The 3-methoxybenzyl group undergoes demethylation with BBr₃ or HBr/AcOH to yield phenolic derivatives, enabling further functionalization .

Biological Activity and SAR Insights

While the focus is on chemical reactions, notable structure-activity relationship (SAR) findings include:

-

Quinazolinone substitution : Electron-withdrawing groups (e.g., fluorine) at the oxadiazole’s phenyl ring enhance metabolic stability .

-

Thioether flexibility : Replacing the -S-CH₂- linker with -O-CH₂- reduces kinase inhibitory activity in analogs, highlighting the thioether’s role in target binding .

Comparative Analysis with Analogues

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

Key Observations :

- The 3-methoxybenzyl group in the target compound may enhance antifungal activity compared to the 4-chlorobenzyl analog, as methoxy groups often improve membrane permeability .

- Replacement of the quinazolinone core with a 1,2,4-triazole (e.g., in ) reduces structural rigidity but retains antifungal activity, suggesting heterocyclic flexibility in target binding .

Table 2: Antimicrobial and Cytotoxicity Data

Key Findings :

- The target compound exhibits superior antifungal activity (MIC 4–8 μg/mL) compared to triazole derivatives (MIC 16–32 μg/mL), likely due to the synergistic effects of the quinazolinone core and oxadiazole moiety .

- Cytotoxicity is moderate (50% cell viability at 10 μM), comparable to other quinazolinones but higher than non-heterocyclic antimicrobial agents .

Research Implications

Optimization Potential: Replacing the 3-methoxybenzyl group with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) could enhance antifungal activity, as seen in triazole derivatives .

Mechanistic Insights : The oxadiazole-thioether linkage likely disrupts microbial cell wall synthesis, analogous to β-lactam antibiotics, but with reduced susceptibility to resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this quinazolinone-oxadiazole hybrid compound?

- Methodology : The compound can be synthesized via a multi-step approach involving:

Formation of the quinazolinone core : Cyclization of anthranilic acid derivatives with carbonyl reagents (e.g., thiophen-2-carboxylic acid) under reflux conditions in ethanol .

Oxadiazole ring construction : Reaction of nitrile intermediates with hydroxylamine in basic media, followed by cyclization using reagents like POCl₃ .

Thioether linkage : Coupling the oxadiazole-methylthiol moiety to the quinazolinone core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Challenges : Low yields (~40–60%) in the cyclization step due to steric hindrance from the 3-methoxybenzyl group. Optimization via microwave-assisted synthesis or phase-transfer catalysis is suggested .

Q. How is the compound characterized spectroscopically?

- Techniques :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.0 ppm (methoxybenzyl -OCH₃), and δ 3.8–4.2 ppm (oxadiazole-methylthiol -SCH₂-) .

- IR : Stretching vibrations at 1670–1700 cm⁻¹ (C=O, quinazolinone), 1220–1250 cm⁻¹ (C-O-C, methoxy), and 690–710 cm⁻¹ (C-S-C, thioether) .

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₂₆H₂₀FN₅O₃S (calculated m/z: 509.13) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the final coupling step?

- Data-Driven Analysis :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K₂CO₃, 80°C, 12h | 55 | 90 |

| DMSO, Cs₂CO₃, 100°C, 6h | 72 | 95 |

| Solvent-free, 120°C, 3h | 48 | 85 |

- Recommendations : Using Cs₂CO₃ in DMSO at 100°C enhances reaction efficiency due to higher basicity and polar aprotic solvent effects .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2.5 μM vs. 12.3 μM against S. aureus) may arise from:

- Assay Variability : Differences in bacterial strains, media, or incubation times. Standardize protocols using CLSI guidelines .

- Solubility Issues : Poor aqueous solubility (>50 μg/mL in DMSO) may reduce bioactivity. Use nanoformulations or co-solvents (e.g., PEG-400) .

- Validation : Cross-test the compound in parallel assays with positive controls (e.g., ciprofloxacin) to confirm potency .

Q. How does the fluorophenyl group influence the compound’s binding to biological targets?

- Computational Insights :

- Docking Studies : The 4-fluorophenyl moiety enhances hydrophobic interactions with enzyme pockets (e.g., dihydrofolate reductase) via π-π stacking and fluorine-mediated hydrogen bonding .

- SAR Analysis : Removing the fluorine atom reduces binding affinity by ~40%, as shown in analog comparisons .

Methodological Guidance

Q. What in silico tools are recommended for predicting ADMET properties?

- Tools :

- SwissADME : Predicts logP (3.2), aqueous solubility (-4.5 LogS), and blood-brain barrier permeability (low) .

- ProTox-II : Flags potential hepatotoxicity (Probability: 65%) due to the thioether group .

Q. How to troubleshoot unanticipated byproducts during synthesis?

- Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.